1-benzyl 4-tert-butyl (2R)-2-(aminomethyl)piperazine-1,4-dicarboxylate

Chiral resolution Enantiomeric excess Stereoselective synthesis

Researchers requiring enantiomerically pure piperazine intermediates often face supply challenges with racemic mixtures, compromising stereochemical fidelity. This (R)-enantiomer (CAS 1212316-00-1) features orthogonal Cbz/Boc protection enabling sequential functionalization for PROTAC and medicinal chemistry. • Defined (R)-stereochemistry ensures >100-fold selectivity in receptor-targeted programs. • Cbz/Boc pair enables stepwise deprotection: TFA then hydrogenolysis. • Free aminomethyl handle accelerates fragment-based SAR.

Molecular Formula C18H27N3O4
Molecular Weight 349.4 g/mol
CAS No. 1212316-00-1
Cat. No. B1293169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl 4-tert-butyl (2R)-2-(aminomethyl)piperazine-1,4-dicarboxylate
CAS1212316-00-1
Molecular FormulaC18H27N3O4
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H27N3O4/c1-18(2,3)25-16(22)20-9-10-21(15(11-19)12-20)17(23)24-13-14-7-5-4-6-8-14/h4-8,15H,9-13,19H2,1-3H3/t15-/m1/s1
InChIKeyUPAFWAIJOIWWEZ-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl 4-tert-butyl (2R)-2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS 1212316-00-1): Chiral Piperazine Building Block for Medicinal Chemistry Procurement


1-Benzyl 4-tert-butyl (2R)-2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS 1212316-00-1) is a chiral, orthogonally protected piperazine derivative bearing Cbz and Boc protecting groups and a free aminomethyl substituent at the 2-position with defined (R)-stereochemistry [1]. With a molecular formula of C18H27N3O4 and a molecular weight of 349.42 g/mol, this compound serves as a versatile intermediate in the synthesis of enantiomerically pure pharmaceuticals, particularly where the (R)-configuration at the piperazine 2-position is a critical determinant of downstream biological activity . Its dual-protection strategy enables selective deprotection and sequential functionalization at either nitrogen, making it a strategic building block in medicinal chemistry campaigns targeting receptors, enzymes, and protein-protein interactions .

Enantiomerically pure (2R)-piperazine building block for chiral synthesis
Orthogonal Cbz/Boc protection enables sequential derivatization at N1 and N4
Free aminomethyl handle supports rapid stereospecific elaboration

Why the (R)-Enantiomer of 1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate Cannot Be Substituted with Racemic or (S)-Forms


Piperazine-2-aminomethyl derivatives are a well-established pharmacophore class where absolute configuration at the 2-position directly governs binding affinity, selectivity, and in vivo efficacy [1]. In the development of urotensin-II receptor antagonists and kappa-opioid receptor modulators, the (R)- and (S)-enantiomers of aminomethylpiperazines have been shown to exhibit divergent pharmacological profiles, with optimized substitution patterns yielding greater than 100-fold selectivity differences [2]. Consequently, procurement of the single (2R)-enantiomer (CAS 1212316-00-1) rather than the racemate (CAS 317365-34-7) or the (2S)-enantiomer (CAS 1932167-34-4) is imperative for synthetic campaigns where stereochemical fidelity translates directly to biological outcome. The orthogonal Cbz/Boc protecting groups further necessitate precise regiochemical control, as positional isomers (e.g., 4-benzyl 1-tert-butyl regioisomer, CAS 1202800-72-3) present different deprotection sequences and synthetic utility .

Target
Common Substitute
Risk
Single (2R)-enantiomer
Racemate or (S)-enantiomer
Stereochemical outcome may diverge, confounding biological readouts
N1-Cbz, N4-Boc regioisomer
Regioisomer CAS 1202800-72-3
Inverted deprotection sequence may disrupt synthetic route design
Cbz/Boc orthogonal pair
Bis-Boc or bis-Cbz analogs
Lack of orthogonal handles limits sequential bifunctionalization

Quantitative Differentiation Guide: 1-Benzyl 4-tert-butyl (2R)-2-(aminomethyl)piperazine-1,4-dicarboxylate vs. Closest Analogs


Enantiomeric Purity: (R)-Enantiomer Outperforms Racemate in Stereochemical Fidelity

The target compound (CAS 1212316-00-1) is supplied as the single (2R)-enantiomer with a certified purity of ≥98% and enantiomeric excess (ee) typically ≥99% . In contrast, the racemic mixture 1-benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS 317365-34-7) contains a 1:1 mixture of (R)- and (S)-enantiomers, effectively diluting the desired stereoisomer by 50% and introducing an equal amount of the undesired enantiomer that may exhibit distinct, potentially antagonistic biological activity . The (S)-enantiomer (CAS 1932167-34-4) is available separately at ≥95% purity, but its procurement represents a different stereochemical input for divergent synthetic pathways .

Enantiomeric Purity
Data to verify
Target: single (2R)-enantiomer, ee ≥99% (CoA)
Racemate: 1:1 (R)/(S) mixture, purity ~95-97%
Supports stereochemical-control study design
Verify ee by chiral HPLC before use
Chiral resolution Enantiomeric excess Stereoselective synthesis

Regiochemical Identity: 1-Benzyl 4-tert-butyl Substitution Pattern Dictates Orthogonal Deprotection Sequence

The target compound bears the benzyl (Cbz) group at the N1 position and the tert-butyl (Boc) group at the N4 position. This regiochemistry enables selective Cbz removal (hydrogenolysis) without affecting the Boc group, or alternatively, Boc removal (acidic conditions) while preserving the Cbz group . In contrast, the regioisomer 4-benzyl 1-(tert-butyl) 2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS 1202800-72-3) reverses the protecting group positions, altering the sequence of deprotection and the synthetic accessibility of subsequent intermediates . This regiochemical distinction is critical in multi-step syntheses where the order of functionalization determines the efficiency and yield of the overall route.

Regiochemical Identity
Data to verify
Target: N1-Cbz, N4-Boc
Regioisomer CAS 1202800-72-3: N1-Boc, N4-Cbz
Ensures correct orthogonal deprotection sequence
Confirm substitution pattern by NMR or HPLC
Orthogonal protecting groups Solid-phase synthesis Peptidomimetics

Protecting Group Strategy: Cbz/Boc Orthogonality vs. Bis-Boc or Bis-Cbz Analogs

The Cbz/Boc orthogonal protecting group pair of the target compound enables fully chemoselective deprotection, a strategic advantage over bis-Boc (CAS 1256815-07-2) or bis-Cbz (CAS 2028277-91-8) analogs, which require identical conditions for both nitrogen deprotections and thus preclude sequential functionalization [1][2]. The Cbz group is cleaved under neutral hydrogenolysis conditions, while the Boc group requires acidic treatment, providing two orthogonal deprotection handles that can be addressed in any order . This orthogonality is particularly valuable in the synthesis of bifunctional molecules such as PROTACs, where two distinct linker attachment points are required.

Protecting Group Orthogonality
Class-level inference
Cbz/Boc: fully orthogonal (H2 vs. acid)
Bis-Boc/Bis-Cbz: identical deprotection conditions
Enables sequential bifunctional derivatization
Standard peptide chemistry context
Orthogonal protection Peptide chemistry PROTAC synthesis

Lipophilicity and Permeability: Calculated XLogP3 of 1.4 Suggests Balanced Physicochemical Profile

The target compound has a computed XLogP3-AA value of 1.4 [1], placing it within the favorable range for both oral absorption and CNS penetration (Lipinski's Rule of Five compliant). This balanced lipophilicity contrasts with the fully deprotected 2-(aminomethyl)piperazine core, which is highly polar and poorly membrane-permeable, and with the bis-Boc analog (calculated XLogP3 ~2.2 [2]), which is more lipophilic and may exhibit different solubility and protein-binding profiles. The Cbz aromatic ring contributes moderated lipophilicity while the free amine maintains hydrogen-bonding capacity for target engagement, making this intermediate well-suited for fragment-based drug discovery and PROTAC linker optimization .

Lipophilicity
Computed property
XLogP3 = 1.4
Balanced profile may support purification and permeability screening
Bis-Boc analog XLogP3 ~2.2; context-dependent
Lipophilicity Drug-likeness CNS permeability

Scalability and Commercial Availability: Multi-Gram Quantities at Research Grade

The target compound is commercially available from multiple reputable vendors in quantities ranging from 250 mg to 1 g and larger upon request, with pricing transparency enabling direct procurement comparison . In contrast, the (S)-enantiomer (CAS 1932167-34-4) and the regioisomer (CAS 1202800-72-3) are offered by fewer suppliers with more limited stock levels, potentially impacting lead times for larger-scale synthesis . The broader commercial availability of the (R)-enantiomer reflects its more frequent use as a key intermediate in reported medicinal chemistry campaigns, reducing supply chain risk for long-term projects.

Commercial Availability
Data to verify
≥5 suppliers, up to 1 g standard; bulk available
(S)-enantiomer: 2-3 suppliers
Supports multi-step synthesis with reduced supply risk
Supplier survey, verify stock at time of order
Scale-up Procurement Supply chain

Pharmacophoric Relevance: Aminomethylpiperazine Scaffold with >100-Fold Selectivity Reported in Urotensin Antagonists

Aminomethylpiperazines, the deprotected core of the target compound, have been demonstrated to yield high-affinity urotensin-II receptor antagonists with greater than 100-fold selectivity over the kappa-opioid receptor [1]. The (R)-configuration at the 2-position is critical for achieving this selectivity window, as stereochemistry governs the presentation of the aminomethyl substituent to the receptor binding pocket. While the target compound itself is a protected intermediate, its stereochemical integrity directly translates to the pharmacological profile of the final deprotected and derivatized product. The racemate or (S)-enantiomer would yield final compounds with opposite or mixed stereochemistry, potentially abolishing the selectivity advantage [2].

Pharmacophoric Selectivity
Class-level inference
Reported >100-fold selectivity for (R)-configured final compounds (UT-II vs κ-opioid)
Reported selectivity context linked to (R)-stereochemistry
Applies to final deprotected molecules; verify in target assay
Urotensin-II antagonist Kappa-opioid receptor Selectivity

Optimal Application Scenarios for 1-Benzyl 4-tert-butyl (2R)-2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS 1212316-00-1)


Stereospecific Synthesis of Urotensin-II Receptor Antagonist Leads

The (R)-enantiomer serves as the chiral starting material for constructing aminomethylpiperazine-based urotensin-II antagonists, where the >100-fold selectivity over κ-opioid receptors reported in the literature is contingent upon (R)-stereochemistry [1]. Using the racemate would require chiral separation of final compounds, adding cost and complexity, while the (S)-enantiomer would produce the stereochemically inverted series with unknown pharmacological consequences .

PROTAC Linker Construction via Sequential Orthogonal Deprotection

The Cbz/Boc orthogonal pair enables stepwise functionalization: first, Boc removal (TFA) to install an E3 ligase ligand at N4, followed by Cbz removal (hydrogenolysis) to attach a target-protein ligand at N1 [1]. This sequential strategy avoids cross-reactivity and simplifies purification relative to bis-protected analogs, making it the preferred intermediate for PROTAC library synthesis .

Fragment-Based Drug Discovery Requiring Enantiomerically Pure Piperazine Cores

With a balanced XLogP3 of 1.4 and a free aminomethyl group for rapid derivatization, the compound is an ideal fragment-growing starting point for fragment-based screening campaigns [1]. The (R)-configuration eliminates stereochemical ambiguity in fragment evolution, ensuring that any observed SAR is attributable to the correct enantiomer and not confounded by racemic mixtures .

Multi-Step Medicinal Chemistry Campaigns Requiring Regiochemical Precision

The 1-benzyl 4-tert-butyl substitution pattern ensures the correct deprotection sequence for synthetic routes requiring N1 functionalization prior to N4 modification [1]. Procurement of the regioisomer (4-benzyl 1-tert-butyl) would invert this sequence, potentially requiring redesign of the synthetic pathway and increasing step count by ≥1 step .

Application
Selection Property
Validation Focus
Urotensin-II antagonist lead synthesis
(2R)-stereochemistry
Chiral HPLC and ee confirmation
PROTAC linker construction
Orthogonal Cbz/Boc protection
Sequential deprotection orthogonality check
Fragment-based library elaboration
Free aminomethyl handle and balanced XLogP3
Solubility and permeability assessment
Regiochemically precise multi-step synthesis
N1-Cbz, N4-Boc substitution pattern
Intermediate identity and deprotection sequence validation
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